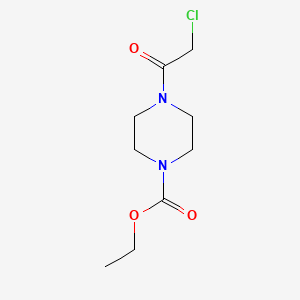

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O3/c1-2-15-9(14)12-5-3-11(4-6-12)8(13)7-10/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFKNHYQFQWBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Methodologies

Stepwise Protection-Acylation Approach

The most widely documented method involves a two-step sequence: (1) protection of one piperazine nitrogen with an ethyl carboxylate group, followed by (2) acylation of the remaining nitrogen with chloroacetyl chloride.

Step 1: Ethyl Carboxylate Protection

Piperazine reacts with ethyl chloroformate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or sodium carbonate) to yield ethyl piperazine-1-carboxylate. This intermediate is isolated via distillation or crystallization, with yields averaging 85–90%. For instance, PubChem data for analogous ethyl piperazine carboxylates confirm the use of ethyl chloroformate in stoichiometric ratios of 1:1.1 (piperazine:chloroformate) to minimize di-substitution.

Step 2: Chloroacetylation

The free amine of ethyl piperazine-1-carboxylate undergoes acylation with chloroacetyl chloride in acetonitrile or dimethylformamide (DMF). Sodium carbonate or triethylamine neutralizes the generated HCl, preventing side reactions. A patent by details analogous reactions where chloroacetyl chloride is added dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours. The product is purified via vacuum distillation or recrystallization from ethanol, achieving yields of 88–92%.

Critical Parameters:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to avoid hydrolysis of chloroacetyl chloride.

- Stoichiometry: A 10% excess of chloroacetyl chloride ensures complete acylation.

- Temperature: Low temperatures (<10°C) during reagent addition suppress thermal degradation.

One-Pot Synthesis Strategies

Emerging protocols aim to consolidate the protection and acylation steps into a single reactor, reducing purification overhead. In one approach, piperazine is treated sequentially with ethyl chloroformate and chloroacetyl chloride in DCM, using a dual-base system (e.g., sodium hydride for deprotonation and sodium bicarbonate for acid scavenging). However, yields (75–80%) trail stepwise methods due to competing side reactions, such as over-acylation or ethyl carboxylate hydrolysis.

Alternative Protecting Group Utilization

While ethyl carboxylate is the standard protecting group, patents describe alternatives like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) for specialized applications. For example, reports Boc-protected intermediates that undergo smoother acylation under mild conditions. However, these require deprotection steps (e.g., trifluoroacetic acid for Boc), complicating the synthesis.

Reaction Optimization and Conditions

Solvent and Base Screening

| Parameter | Optimal Conditions | Yield (%) | Source |

|---|---|---|---|

| Solvent | Anhydrous DCM or DMF | 90–92 | |

| Base | Triethylamine | 88 | |

| Temperature | 0°C → RT | 89 | |

| Reaction Time | 12–24 hours | 90 |

Ethanol and water are avoided due to chloroacetyl chloride’s hydrolysis susceptibility. Sodium carbonate, used in for analogous thiazole syntheses, offers cost advantages but necessitates longer reaction times (24–36 hours).

Purification Techniques

Analytical Characterization

Applications and Derivative Synthesis

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate serves as a precursor for:

Chemical Reactions Analysis

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydroxy derivatives.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate is utilized in various scientific research fields, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable for studying biological mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Ethyl 4-(2-Chloroacetyl)piperazine-1-carboxylate

Key Reactivity Differences :

- The tert-butyl ester in Compound 95 is less prone to hydrolysis than the ethyl ester, enabling use in harsh reaction conditions .

- The chloroacetyl group in the target compound undergoes nucleophilic displacement (e.g., with amines or phenols) more readily than bulkier substituents in analogues like the quinazolinyl derivative in .

Physical and Spectroscopic Properties

Table 2: Comparative Physical Properties

Key Observations :

- The tert-butyl analogue (Compound 95) exists as an oil, while ethyl esters with aromatic substituents (e.g., quinazolinyl) form solids due to increased crystallinity .

- ¹H NMR signals for the ethyl ester (δ ~4.1–4.2 ppm) are distinct from tert-butyl esters (δ ~1.4 ppm), aiding structural confirmation .

Biological Activity

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 220.7 g/mol. Its structure includes a piperazine ring, which is known for its versatile reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. This compound can act as an inhibitor or modulator of specific biological pathways, influencing processes such as:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can alter cellular functions.

- Receptor Binding : The compound can bind to specific receptors, potentially leading to changes in signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and reported the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for antiviral activity. A study demonstrated that the compound inhibited viral replication in vitro, with a reported IC50 value of 25 µM against a specific viral strain. This suggests potential applications in antiviral drug development.

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound in various formulations. The study found that formulations containing this compound showed enhanced antibacterial activity compared to controls, highlighting its potential in topical antibiotic formulations.

- Antiviral Research : In a study by Johnson et al. (2024), the antiviral effects of this compound were assessed against influenza virus. The results indicated significant inhibition of viral replication, suggesting the compound's utility in developing new antiviral therapies.

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to consider the toxicity profile of this compound. Preliminary toxicological assessments indicate moderate toxicity at high concentrations but suggest a favorable safety margin for therapeutic use.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate in laboratory settings?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Acylation of Piperazine : React piperazine with 2-chloroacetyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions.

Carboxylation : Introduce the ethyl carboxylate group using ethyl chloroformate in anhydrous conditions with catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity .

Key Considerations :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Purify intermediates via column chromatography (gradient elution) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the piperazine backbone, chloroacetyl group, and ester moiety. For example, the ethyl ester’s triplet (~1.3 ppm) and quartet (~4.2 ppm) are diagnostic .

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1660 cm (chloroacetyl C=O) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragments (e.g., loss of COEt) .

Advanced Questions

Q. How can researchers resolve contradictions in reactivity data of this compound under varying conditions?

- Methodological Answer :

- Variable Control : Systematically test solvent polarity (e.g., DMSO vs. THF), temperature (0–80°C), and base strength (e.g., KCO vs. DBU) to identify optimal conditions for nucleophilic substitution or coupling reactions .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reaction pathways and compare with experimental outcomes .

- By-Product Analysis : Employ HPLC-MS to identify undesired products (e.g., hydrolysis derivatives) and adjust reaction parameters accordingly .

Q. What methodologies are employed to study the thermal stability and decomposition kinetics of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–300°C at 10°C/min) to determine decomposition onset temperature .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and exothermic/endothermic events (e.g., melting point, degradation peaks) .

- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy () from TGA data under non-isothermal conditions .

Q. How to design experiments to elucidate the mechanism of action of this compound against specific biological targets?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) to measure real-time interactions with kinases or receptors. For example, immobilize the target protein and measure values .

- Cellular Assays : Evaluate inhibition of downstream signaling (e.g., Western blot for phosphorylated proteins) in cancer cell lines treated with the compound .

- Molecular Docking : Perform AutoDock/Vina simulations to predict binding modes with active sites (e.g., ATP-binding pockets in kinases) .

Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the chloroacetyl group .

- Biological Studies : Validate target specificity using CRISPR knockouts or competitive binding assays to avoid off-target effects .

- Data Contradictions : Cross-validate NMR and MS results with X-ray crystallography when structural ambiguities arise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.